molecular formula C6H3Cl2N3 B567677 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1256794-28-1

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B567677
CAS No.: 1256794-28-1
M. Wt: 188.011
InChI Key: ANKNVJSQPOPDLR-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is characterized by a pyrazolo[4,3-c]pyridine core structure with chlorine atoms substituted at the 4th and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridine ring . The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-c]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. The presence of chlorine atoms at the 4th and 6th positions enhances its reactivity and potential for further functionalization compared to similar compounds .

Properties

IUPAC Name

4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-11-4)6(8)10-5/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKNVJSQPOPDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743401
Record name 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256794-28-1
Record name 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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